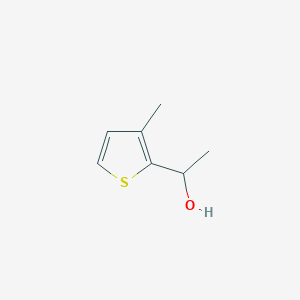
1-(3-Metil-2-tienil)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Methyl-2-thienyl)ethanol” is a chemical compound . It is a derivative of thiophene, which is a five-membered heterocyclic compound containing sulfur .
Molecular Structure Analysis
The molecular formula of “1-(3-Methyl-2-thienyl)ethanol” is C7H10OS . The structure includes a thiophene ring, which is a five-membered ring with one sulfur atom .
Aplicaciones Científicas De Investigación
- Propiedades Anticancerígenas: Las moléculas basadas en tiofeno exhiben efectos anticancerígenos prometedores. Los investigadores exploran su potencial como nuevos agentes quimioterapéuticos modificando el sistema cíclico del tiofeno .
- Efectos Antimicrobianos: Los tiofenos muestran actividad contra varios microorganismos. Los investigadores estudian sus propiedades antibacterianas, antifúngicas y antivirales .
- Aplicaciones Cardiovasculares: Ciertos derivados del tiofeno exhiben efectos antihipertensivos y antiateroscleróticos. Comprender su impacto en la salud cardiovascular es crucial .
Electrónica Orgánica y Semiconductores
Los compuestos de tiofeno juegan un papel fundamental en la electrónica orgánica y la ciencia de materiales:
- Diodos Orgánicos Emisores de Luz (OLED): La fabricación de OLED se beneficia de las moléculas mediadas por tiofeno, mejorando su eficiencia y rendimiento .
Materiales Fotocrómicos
Aunque no está directamente relacionado con el 1-(3-Metil-2-tienil)etanol, otros compuestos basados en tiofeno exhiben comportamiento fotocrómico. Estos materiales cambian de color al exponerse a la luz, lo que los hace útiles en dispositivos ópticos y conmutadores .
Química Sintética
Varios métodos sintéticos, como las reacciones de Gewald, Paal–Knorr, Fiesselmann e Hinsberg, conducen a derivados del tiofeno. Los investigadores continúan explorando nuevas rutas sintéticas para estos compuestos .
Agentes Antimicrobianos
El this compound y sus derivados relacionados pueden tener propiedades antimicrobianas. Evaluar su eficacia contra patógenos específicos es un área de investigación en curso .
Safety and Hazards
Direcciones Futuras
The future directions for the study of “1-(3-Methyl-2-thienyl)ethanol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activity. Thiophene derivatives, in particular, have been highlighted as a potential class of biologically active compounds .
Mecanismo De Acción
Target of Action
Alcohols like “1-(3-Methyl-2-thienyl)ethanol” often target proteins or enzymes in the body, altering their function. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
Alcohols can interact with their targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The sulfur atom in the thiophene ring of “1-(3-Methyl-2-thienyl)ethanol” might also engage in various chemical interactions .
Biochemical Pathways
Alcohols and thiophenes can be involved in a variety of biochemical pathways. For instance, some thiophene derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of “1-(3-Methyl-2-thienyl)ethanol” would depend on its specific chemical structure. Generally, alcohols can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of “1-(3-Methyl-2-thienyl)ethanol” would depend on its specific targets and mode of action. Some thiophene derivatives have been found to have cytotoxic activity, suggesting they might induce cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-(3-Methyl-2-thienyl)ethanol”. For instance, the reactivity of thiophene derivatives can be influenced by electron-deficient aryl alkynes .
Análisis Bioquímico
Biochemical Properties
1-(3-Methyl-2-thienyl)ethanol plays a role in biochemical reactions, particularly those involving enzymes and proteins . The compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
The effects of 1-(3-Methyl-2-thienyl)ethanol on cells and cellular processes are complex and multifaceted. The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 1-(3-Methyl-2-thienyl)ethanol exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methyl-2-thienyl)ethanol can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal effects
Dosage Effects in Animal Models
The effects of 1-(3-Methyl-2-thienyl)ethanol can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
1-(3-Methyl-2-thienyl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that 1-(3-Methyl-2-thienyl)ethanol is involved in are still being investigated.
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(3-Methyl-2-thienyl)ethanol and its effects on activity or function are areas of active research. The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-(3-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOQHKONOPQNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2562404.png)
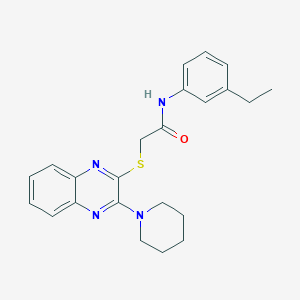


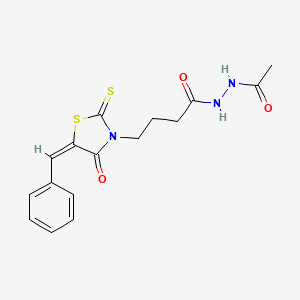


![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2562416.png)
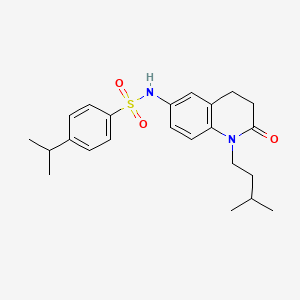

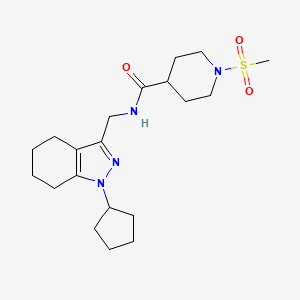
![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2562426.png)

